An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Methyl-1H-pyrazol-4-ol
An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Methyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-pyrazol-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyrazole, a scaffold present in numerous approved pharmaceuticals, its structural and electronic properties are crucial for the rational design of novel therapeutic agents and functional materials. This guide provides a comprehensive analysis of the molecular structure, bonding, and key chemical properties of 1-Methyl-1H-pyrazol-4-ol. It delves into the intricacies of its aromatic system, the potential for tautomerism and hydrogen bonding, and its spectroscopic signature. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic features make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3] The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in recently approved drugs.[2] 1-Methyl-1H-pyrazol-4-ol (Figure 1), as a functionalized N-methylated pyrazole, represents an important building block for further chemical elaboration in the development of novel bioactive molecules.
| Compound Information | |
| IUPAC Name | 1-methylpyrazol-4-ol |
| Molecular Formula | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol |
| CAS Number | 78242-20-3 |
Molecular Structure and Bonding
The molecular architecture of 1-Methyl-1H-pyrazol-4-ol is defined by the interplay of its aromatic pyrazole core, the N-methyl group, and the hydroxyl substituent. Understanding these features is paramount to predicting its reactivity and intermolecular interactions.
The Aromatic Pyrazole Ring
The pyrazole ring is an aromatic system, fulfilling Hückel's rule with 6 π-electrons delocalized across the five-membered ring. This aromaticity confers significant thermodynamic stability. The two nitrogen atoms within the ring are not equivalent:
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N1 ("Pyrrolic" Nitrogen): This nitrogen is bonded to the methyl group and contributes two electrons to the aromatic π-system.
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N2 ("Pyridinic" Nitrogen): This nitrogen is doubly bonded to a carbon atom and contributes one electron to the π-system. Its lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring, making it a potential hydrogen bond acceptor.[4]
The electron-withdrawing nature of the pyridinic nitrogen (N2) and the electron-donating potential of the pyrrolic nitrogen (N1) create a unique electronic environment within the ring.
Tautomerism: The Hydroxy vs. Keto Forms
A critical aspect of the bonding in hydroxypyrazoles is the potential for tautomerism, an equilibrium between the hydroxyl (-ol) form and the keto (-one) form (pyrazolone).[2][5] For 1-Methyl-1H-pyrazol-4-ol, this equilibrium would be between the 4-hydroxy form and the 1-methyl-1,2-dihydro-4H-pyrazol-4-one form.
Computational studies on substituted hydroxypyrazoles suggest that in the gas phase, the hydroxy form is generally more stable.[5] However, the equilibrium can be significantly influenced by the solvent and the solid-state packing, where intermolecular interactions can favor one tautomer over the other.
Inter- and Intramolecular Bonding
The presence of both a hydrogen bond donor (the -OH group) and acceptors (the N2 nitrogen and the oxygen of the hydroxyl group) allows 1-Methyl-1H-pyrazol-4-ol to participate in a variety of hydrogen bonding networks.[4][6]
-
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, molecules of 1-Methyl-1H-pyrazol-4-ol can form hydrogen-bonded dimers, chains, or more complex three-dimensional networks.[4][6] This is a critical factor in determining its physical properties, such as melting point and solubility.
-
Intramolecular Hydrogen Bonding: While less likely in the 4-hydroxy isomer due to the distance, intramolecular hydrogen bonds are a significant feature in other hydroxypyrazole isomers and derivatives, influencing their conformation and reactivity.[7]
Synthesis and Characterization
The synthesis and unambiguous characterization of 1-Methyl-1H-pyrazol-4-ol are fundamental for its use in research and development.
Synthetic Protocol
A common laboratory-scale synthesis involves the oxidation of a boronic ester precursor. The following protocol provides a general methodology.
Synthesis of 1-Methyl-4-hydroxy-1H-pyrazole from 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole [1]
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Reaction Setup: Dissolve 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equivalent) in tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 equivalents), followed by the dropwise addition of hydrogen peroxide (30-35% aqueous solution, 2.0 equivalents).
-
Reaction: Stir the reaction mixture at a temperature between 0 °C and 25 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully neutralize the reaction mixture with concentrated hydrochloric acid. Dilute the mixture with a solvent system such as dichloromethane and methanol (e.g., 90:10 v/v).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the dichloromethane/methanol solvent mixture.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the target product, 1-methyl-1H-pyrazol-4-ol.[1]
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
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A singlet for the N-methyl protons, likely in the range of 3.5-4.0 ppm.
-
Two singlets for the two aromatic protons on the pyrazole ring (H3 and H5). Due to the symmetry of the 4-substituted ring, these protons are equivalent and would appear as a single peak, likely in the region of 7.0-7.5 ppm.
-
A broad singlet for the hydroxyl proton, the chemical shift of which is highly dependent on solvent and concentration, but could range from 4-8 ppm.
¹³C NMR: Based on data for the closely related 1-methyl-4-hydroxymethylpyrazole[8], the carbon chemical shifts for the pyrazole ring can be estimated. The presence of the electron-donating hydroxyl group directly on C4 will have a significant shielding effect on this carbon and a deshielding effect on the adjacent C3 and C5 carbons.
| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale |
| C3 | ~125-135 | Deshielded by adjacent N2 and C4-OH. |
| C4 | ~120-130 | Shielded by the directly attached -OH group. |
| C5 | ~115-125 | Influenced by N1 and C4-OH. |
| N-CH₃ | ~35-40 | Typical range for an N-methyl group on a heteroaromatic ring. |
The IR spectrum will be characterized by several key absorption bands:
-
O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the 2850-3000 cm⁻¹ region corresponding to the N-methyl group.
-
C=C and C=N Ring Stretching: Several bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole aromatic ring.
-
C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region.
Under electron ionization (EI), the mass spectrum of 1-Methyl-1H-pyrazol-4-ol is expected to show a prominent molecular ion (M⁺) peak at m/z = 98. The fragmentation pattern would likely involve initial losses of stable neutral molecules. Based on the fragmentation of the parent 1-methylpyrazole[9], key fragmentation pathways could include:
-
Loss of HCN (27 Da) from the pyrazole ring.
-
Loss of a methyl radical (15 Da).
-
For the 4-hydroxy derivative, a potential loss of CO (28 Da) could also be a significant fragmentation pathway.
Conclusion
1-Methyl-1H-pyrazol-4-ol is a molecule with a rich chemical character defined by its aromaticity, capacity for tautomerism, and ability to form strong intermolecular hydrogen bonds. This guide has synthesized available data and theoretical principles to provide a detailed overview of its molecular structure, bonding, and characteristic spectral features. A thorough understanding of these fundamental properties is essential for leveraging this versatile scaffold in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
- Baltayan et al. 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry. 2010;80(5):1001-1003.
-
NIST. 1H-Pyrazole, 1-methyl-. In: NIST Chemistry WebBook. Available from: [Link]
-
Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. ResearchGate. Available from: [Link]
-
Faria, J. V., et al. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. 2023;15(23):1875-1901. Available from: [Link]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available from: [Link]
-
Gordon, M. S., Harville, T. Intramolecular Hydrogen Bonding Analysis. OSTI.GOV. Available from: [Link]
-
PubChem. 1-Methyl-1H-pyrazol-4-ol. Available from: [Link]
-
PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]
-
MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Available from: [Link]
-
ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available from: [Link]
-
ResearchGate. Synthesis and DFT calculation of novel pyrazole derivatives. Available from: [Link]
-
ResearchGate. Synthesis, biological evaluation, molecular docking, and DFT calculation of novel 4-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole derivatives. Available from: [Link]
-
PubMed. Hydrogen-bonded chains of rings in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]. Available from: [Link]
-
ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available from: [Link]
-
Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. National Institutes of Health. Available from: [Link]
-
PubMed Central. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Available from: [Link]
-
Semantic Scholar. Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE). Available from: [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
NMR Chemical Shifts. Available from: [Link]
-
Scientific Reports. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Available from: [Link]
Sources
- 1. 1-Methyl-1H-pyrazol-4-ol | 78242-20-3 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Pyrazole, 1-methyl- [webbook.nist.gov]
